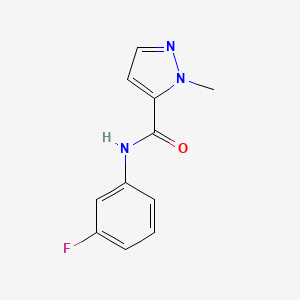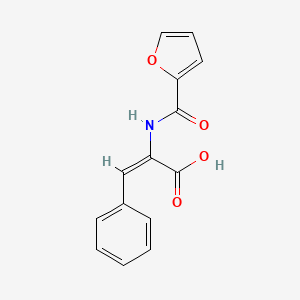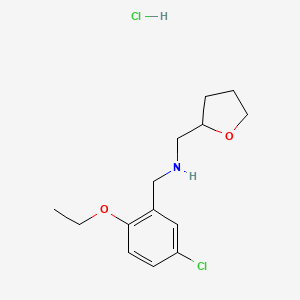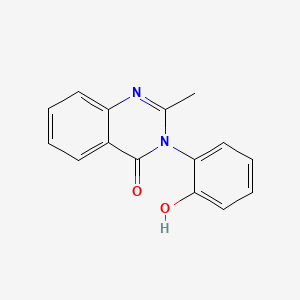
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMF-04-159-1, is a synthetic compound that has recently gained attention in the scientific community. This compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in various physiological processes such as pain modulation, appetite regulation, and inflammation. Inhibition of FAAH leads to an increase in endocannabinoid levels, which has potential therapeutic benefits in various diseases.
Wirkmechanismus
The primary mechanism of action of N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is through inhibition of FAAH. FAAH is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). Inhibition of FAAH leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body. Activation of cannabinoid receptors has been shown to have various physiological effects such as pain modulation, appetite regulation, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In preclinical models, it has been shown to have analgesic effects by reducing pain sensitivity. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, it has anxiolytic effects by reducing anxiety-like behavior in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which allows for specific targeting of the endocannabinoid system. It also has good solubility in various solvents, which allows for easy formulation for in vivo studies. However, one limitation is its low aqueous solubility, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential therapeutic benefits in various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease. Another area of interest is its potential use as a tool compound for studying the endocannabinoid system. Additionally, there is interest in developing more potent and selective inhibitors of FAAH based on the structure of this compound.
Synthesemethoden
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 3-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 3-fluoro-N-(1-methyl-1H-pyrazol-5-yl)aniline. This intermediate is then reacted with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in preclinical models. In addition, it has potential therapeutic benefits in various diseases such as neuropathic pain, anxiety disorders, and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c1-15-10(5-6-13-15)11(16)14-9-4-2-3-8(12)7-9/h2-7H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWQQORAGTANG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-ethyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]valine](/img/structure/B5437869.png)
![N-3-pyridinyl-N'-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1,2-ethanediamine dihydrochloride](/img/structure/B5437871.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine](/img/structure/B5437896.png)
![ethyl 1-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-3-piperidinecarboxylate](/img/structure/B5437903.png)
![methyl 4-{[N-(3-bromophenyl)glycyl]amino}benzoate](/img/structure/B5437909.png)
![2-{[4-(methylsulfonyl)-1,4-diazepan-1-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5437914.png)
![4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-2-(5-methyl-2-furyl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B5437922.png)
![N-(4-chlorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5437934.png)
![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-indazole-3-carboxamide](/img/structure/B5437941.png)

![(3R*,3aR*,7aR*)-1-[(2-methoxyethoxy)acetyl]-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5437950.png)
![5-chloro-4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonyl}-2-(methylthio)pyrimidine](/img/structure/B5437953.png)